Cas no 2548989-37-1 (1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one)

1-{3-[(1H-Imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a structurally unique heterocyclic compound featuring both imidazole and indole moieties linked via an azetidine scaffold. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a pharmacophore for targeting biological pathways involving indole and imidazole recognition. The presence of the azetidine ring enhances conformational rigidity, which may improve binding selectivity. The compound’s modular design allows for further derivatization, making it a versatile intermediate in drug discovery. Its synthetic accessibility and well-defined reactivity profile further support its use in developing novel bioactive molecules, particularly in CNS or enzyme modulation research.
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one structure
2548989-37-1 structure
商品名:1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
CAS番号:2548989-37-1
MF:C18H20N4O
メガワット:308.377603530884
CID:5311071
PubChem ID:154583872

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[3-(1H-Imidazol-1-ylmethyl)-1-azetidinyl]-3-(1H-indol-3-yl)-1-propanone
    • F6676-9800
    • AKOS039838328
    • 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
    • 2548989-37-1
    • インチ: 1S/C18H20N4O/c23-18(22-11-14(12-22)10-21-8-7-19-13-21)6-5-15-9-20-17-4-2-1-3-16(15)17/h1-4,7-9,13-14,20H,5-6,10-12H2
    • InChIKey: UDIVRWGOLODABJ-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCC1=CNC2C=CC=CC1=2)N1CC(CN2C=NC=C2)C1

計算された属性

  • せいみつぶんしりょう: 308.16371127g/mol
  • どういたいしつりょう: 308.16371127g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 423
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 53.9Ų

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 630.3±35.0 °C(Predicted)
  • 酸性度係数(pKa): 17.18±0.30(Predicted)

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6676-9800-10mg
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
2548989-37-1
10mg
$79.0 2023-09-07
Life Chemicals
F6676-9800-5μmol
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
2548989-37-1
5μmol
$63.0 2023-09-07
Life Chemicals
F6676-9800-3mg
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
2548989-37-1
3mg
$63.0 2023-09-07
Life Chemicals
F6676-9800-1mg
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
2548989-37-1
1mg
$54.0 2023-09-07
Life Chemicals
F6676-9800-50mg
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
2548989-37-1
50mg
$160.0 2023-09-07
Life Chemicals
F6676-9800-75mg
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
2548989-37-1
75mg
$208.0 2023-09-07
Life Chemicals
F6676-9800-10μmol
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
2548989-37-1
10μmol
$69.0 2023-09-07
Life Chemicals
F6676-9800-20μmol
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
2548989-37-1
20μmol
$79.0 2023-09-07
Life Chemicals
F6676-9800-15mg
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
2548989-37-1
15mg
$89.0 2023-09-07
Life Chemicals
F6676-9800-25mg
1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one
2548989-37-1
25mg
$109.0 2023-09-07

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one 関連文献

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-oneに関する追加情報

Introduction to 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one (CAS No. 2548989-37-1)

The compound 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one, identified by its CAS number 2548989-37-1, represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The structural motif incorporates both imidazole and indole heterocycles, which are well-documented for their pharmacological significance and biological activity.

Recent studies have highlighted the importance of heterocyclic compounds in drug design, particularly those featuring imidazole and indole scaffolds. These moieties are frequently observed in bioactive molecules due to their ability to interact with biological targets such as enzymes and receptors. The presence of a methyl azetidine unit in the molecular structure further enhances its complexity and may contribute to unique binding properties, making it a promising candidate for further investigation.

The compound's dual connectivity through the azetidine and indole rings suggests potential for multiple binding interactions, which could be exploited in the design of multitargeted drugs. This concept aligns with the growing trend in pharmaceutical research toward the development of polypharmacological agents that can modulate multiple pathways simultaneously, thereby improving therapeutic efficacy and reducing side effects.

In the context of current research, the synthesis and characterization of this compound have opened new avenues for exploring its pharmacological profile. The imidazole ring is particularly noteworthy, as it has been extensively studied for its role in various biological processes, including enzyme inhibition and receptor binding. Similarly, the indole moiety is known for its involvement in neurotransmitter systems and immune responses. The combination of these two heterocycles in a single molecule like 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one may lead to novel mechanisms of action that are not observed with individual components.

One of the most exciting aspects of this compound is its potential as a scaffold for drug discovery. By modifying various functional groups within its structure, researchers can fine-tune its pharmacological properties to target specific diseases or conditions. For instance, the methyl azetidine unit could be modified to enhance solubility or metabolic stability, while the imidazole and indole rings could be tailored to improve binding affinity to biological targets.

The synthesis of this compound also presents an opportunity for methodological innovation. The construction of the azetidine ring is particularly challenging due to its strained three-membered structure. However, recent advances in organic synthesis have provided new tools for constructing such motifs efficiently. These methods could be applied to other related compounds, further expanding the library of potential drug candidates.

From a computational chemistry perspective, modeling studies have begun to shed light on the interactions between this compound and potential biological targets. Molecular docking simulations have suggested that it may bind to enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings are consistent with preliminary experimental data that indicate activity against certain disease models.

The indole moiety, in particular, has been implicated in various therapeutic contexts due to its ability to modulate neurotransmitter systems. For example, indole derivatives have been explored as potential treatments for neurological disorders such as depression and Parkinson's disease. The incorporation of an indole ring into a molecule like 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one may thus contribute to its potential therapeutic applications in these areas.

Furthermore, the compound's structural features make it an attractive candidate for further derivatization using combinatorial chemistry techniques. By systematically varying different functional groups within its framework, researchers can generate libraries of related compounds for high-throughput screening. This approach has been successfully employed in other areas of drug discovery and may prove equally effective for this molecule.

The role of computational tools in understanding the pharmacology of complex molecules cannot be overstated. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations are being used to predict how this compound might behave within biological systems. These predictions can then be validated through experimental studies, providing a powerful synergy between computational modeling and wet-lab research.

In conclusion, 1-{3-[(1H-imidazol-l -yl)methyl]azetidin-l -yl}-3-(l H-indol -3 -yl)propan-l -one (CAS No . 2548989 -37 -l) represents a promising lead structure with significant potential for further development . Its unique structural features , combined with recent advances in synthetic chemistry and computational biology , make it an exciting candidate for future research . As more data becomes available on its pharmacological properties , it is likely that this compound will play an important role in shaping future therapeutic strategies . p >

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.